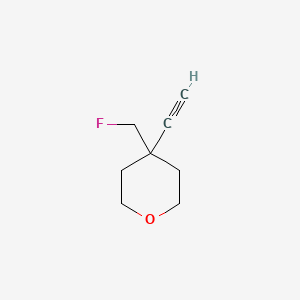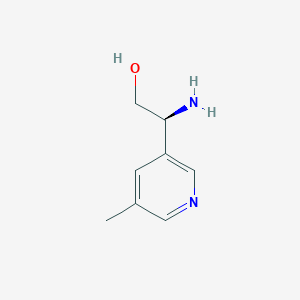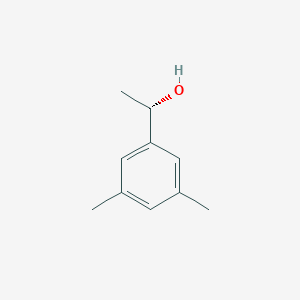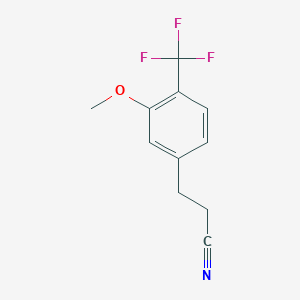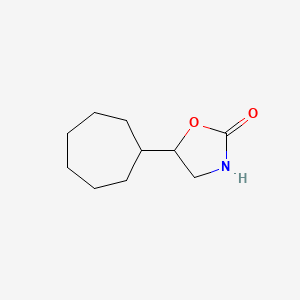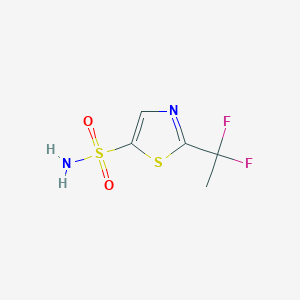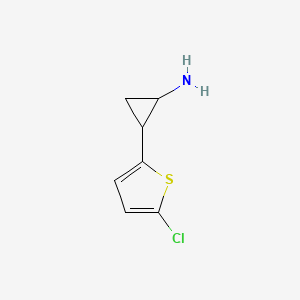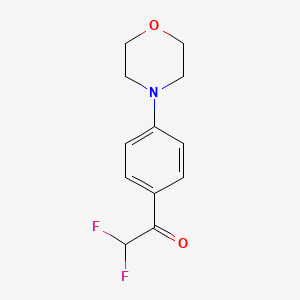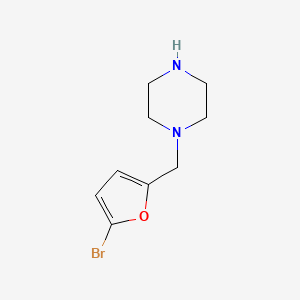![molecular formula C14H18N2O3S B13594319 2-Azaspiro[3.3]heptane-5-carbonitrile,4-methylbenzene-1-sulfonicacid](/img/structure/B13594319.png)
2-Azaspiro[3.3]heptane-5-carbonitrile,4-methylbenzene-1-sulfonicacid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-azaspiro[3.3]heptane-5-carbonitrile; 4-methylbenzene-1-sulfonic acid is a compound that features a spirocyclic structure, which is a unique arrangement where two rings are connected through a single atom.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-azaspiro[3.3]heptane-5-carbonitrile typically involves the construction of the spirocyclic scaffold through cycloaddition reactions. One common method is the [2+2] cycloaddition of endocyclic alkenes with isocyanates, followed by reduction of the resulting β-lactam ring . Another approach involves the ring closure of 1,3-bis-electrophiles with 1,1-bis-nucleophiles .
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. The use of continuous flow reactors and optimization of reaction conditions, such as temperature and pressure, are crucial for efficient large-scale production .
Analyse Des Réactions Chimiques
Types of Reactions
2-azaspiro[3.3]heptane-5-carbonitrile undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or alcohols, while reduction may produce alkanes or amines .
Applications De Recherche Scientifique
2-azaspiro[3.3]heptane-5-carbonitrile has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 2-azaspiro[3.3]heptane-5-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The spirocyclic structure allows for unique binding interactions, which can modulate the activity of these targets and influence biological pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
1-azaspiro[3.3]heptane: Similar in structure but lacks the carbonitrile group.
2-oxa-1-azaspiro[3.3]heptane: Contains an oxygen atom in the spirocyclic ring.
2-azaspiro[3.3]heptane-6-carboxylic acid: Contains a carboxylic acid group instead of a carbonitrile group.
Uniqueness
2-azaspiro[3.3]heptane-5-carbonitrile is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity. The presence of the carbonitrile group, in particular, allows for specific interactions with biological targets that are not possible with other similar compounds .
Propriétés
Formule moléculaire |
C14H18N2O3S |
|---|---|
Poids moléculaire |
294.37 g/mol |
Nom IUPAC |
2-azaspiro[3.3]heptane-7-carbonitrile;4-methylbenzenesulfonic acid |
InChI |
InChI=1S/C7H10N2.C7H8O3S/c8-3-6-1-2-7(6)4-9-5-7;1-6-2-4-7(5-3-6)11(8,9)10/h6,9H,1-2,4-5H2;2-5H,1H3,(H,8,9,10) |
Clé InChI |
HLLVFGNMJXKQJF-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)S(=O)(=O)O.C1CC2(C1C#N)CNC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


